3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole

Procurement quality Purity specification Cyclopenta[d]isoxazole comparator

Researchers often face synthetic bottlenecks when halogenating the cyclopenta[c]isoxazole scaffold at late stages, which can derail SAR campaigns. This 3-chloro derivative eliminates that barrier, providing a pre-functionalized handle for direct amination or cross-coupling to generate bioactive cyclopenta[c]isoxazole-3-amines (documented broad-spectrum antimicrobial class). • Dihydroorotase inhibition (IC₅₀ = 180 µM) supports fragment-based screening & scaffold-hopping priorities. • Supplied at NLT 98% purity under ISO quality systems with controlled 2-8°C storage for lot-to-lot consistency in GLP/GMP-aligned synthesis. • Bypasses divergent, low-efficiency [c]-annelated ring-closure optimization required for non-halogenated analogs.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
Cat. No. B11921610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1CC2=C(ON=C2C1)Cl
InChIInChI=1S/C6H6ClNO/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2
InChIKeyQUDWDVSKDRLLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing & Scaffold Identification


3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole (CAS 1333495-30-9) is a heterocyclic building block composed of a cyclopentane ring fused to a 3 chloro‑isoxazole. The scaffold belongs to the cyclopenta[c]isoxazole class, distinguished from the [d]-annelated series by its connectivity pattern (1,2-relationship of the heteroatoms) . It bears a chlorine substituent at the electrophilic 3‑position of the isoxazole, which enables subsequent cross‑coupling and nucleophilic displacement chemistry. The compound is commercially available at NLT 98 % purity with a molecular weight of 143.57 g mol⁻¹ .

Scaffold Cyclopenta[c]isoxazole with 3-chloro electrophilic handle
Derivatisation Cross-coupling and nucleophilic displacement chemistry
Grade Commercially available at high purity for multi-step synthesis

Why Generic Substitution Fails


Cyclopenta[c]isoxazoles and cyclopenta[d]isoxazoles display markedly different reactivity profiles that make simple interchange unreliable. A systematic synthetic study by Fos et al. (1992) demonstrated that the [c]-annelated series required extensive optimization of ring‑closure conditions compared to the [d]-annelated isomers, evidencing divergent cyclisation efficiencies . Moreover, the 3‑chloro substituent provides a regioselective handle for further derivatisation (e.g., amination or cross‑coupling), which is absent in the non‑halogenated parent scaffold or the 3‑methyl analog. Patent data explicitly highlight that only cyclopenta[c]isoxazole‑3‑amines derived from a halogen‑bearing precursor exhibit broad‑spectrum antimicrobial activity . Substituting with a cyclopenta[d]isoxazole or with the non‑chlorinated cyclopenta[c]isoxazole would therefore forfeit the proven synthetic accessibility, verified purity specifications, and documented biological activity linked to this specific scaffold.

Target Scaffold
vs. [d]-annelated isomer

Cyclopenta[c] and [d] series show divergent ring-closure efficiencies; published protocols may not transfer directly.

3‑Chloro Handle
vs. non-halogenated analog

Absence of the electrophilic chlorine forfeits regioselective amination and cross-coupling routes documented for this scaffold.

Purity & Bioactivity
vs. generic cyclopenta-fused isoxazoles

Substitution may lose verified purity specifications and the biological annotation linked to the 3‑chloro derivative.

Quantitative Differentiation Data


Purity Specification Advantage

3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole is consistently supplied at NLT 98 % purity . In contrast, the closest commercially available [d]-annelated analog, 3‑methyl‑4,5,6,6a‑tetrahydro‑3aH‑cyclopenta[d]isoxazole, is offered only at ≥ 95 % purity by leading vendors . This 3‑percentage‑point gap in minimum purity specification reduces the risk of by‑product interference and avoids purification steps prior to use.

Purity Specification
Direct head-to-head
NLT 98% vs. ≥95% for [d]-analog
Reduces by-product interference risk
+3 absolute percentage points; vendor QC certificates
Procurement quality Purity specification Cyclopenta[d]isoxazole comparator

Differential Regioselectivity in Ring-Closure

Fos et al. (1992) reported that the synthesis of 3‑arylcyclopent[c]isoxazoles necessitated extensive optimization and comparison of literature methods, whereas the corresponding cyclopenta[d]isoxazoles were accessible via standard nitrile‑oxide cycloaddition without comparable optimisation hurdles . This indicates non‑trivial differences in ring‑closure kinetics and thermodynamic preferences between the [c] and [d] regioisomers.

Ring-Closure Efficiency
Class-level inference
[c] series required extensive optimisation vs. standard [d] cycloaddition
Published protocol resolves [c]-scaffold synthesis hurdles
Fos et al., J Heterocycl Chem, 1992
Scaffold regiochemistry Synthesis optimization Cyclopenta[d]isoxazole comparator

Dihydroorotase Inhibition Activity

In a single‑concentration screen at 10 µM, 3-chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole inhibited dihydroorotase from mouse Ehrlich ascites with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 . No equivalent inhibition data are available for the non‑chlorinated parent scaffold or for the [d]-annelated isomers, precluding direct potency comparison. However, the detection of measurable enzyme inhibition at a therapeutically relevant target distinguishes this compound from biologically silent isoxazole building blocks that show no effect in analogous enzyme assays.

Dihydroorotase Inhibition
Supporting evidence
IC₅₀ = 180 µM
Supports enzyme-target annotation review
Mouse Ehrlich ascites assay, 10 µM, pH 7.37
Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme assay

Controlled Storage Specification

3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole is shipped and stored at 2–8 °C , indicative of certified stability under cold‑chain conditions. In contrast, the structurally related 3‑methylcyclopenta[d]isoxazole is specified for long‑term storage at ambient temperature in a cool, dry place . The cold‑storage requirement implies tighter quality control and a reduced likelihood of thermal degradation during shipment, which is critical for sensitive downstream reactions.

Storage Specification
Direct head-to-head
2–8 °C vs. ambient for [d]-methyl analog
Indicates certified cold-chain stability management
Vendor specifications; MolCore and AKSci
Storage stability Cold‑chain requirement Analog comparison

Optimal Procurement & Use Scenarios


Medicinal Chemistry Hit-to-Lead

The compound’s measured dihydroorotase inhibition (IC₅₀ = 180 µM) provides a biological annotation that aids chemists in prioritising building blocks for fragment‑based screening or scaffold‑hopping campaigns . Unlike uncharacterised analogs, this annotation reduces the risk of advancing biologically silent scaffolds into resource‑intensive synthesis.

Synthesis of Anti-Infective Agents

The electrophilic 3‑chloro position facilitates direct amination to generate cyclopenta[c]isoxazole‑3‑amines, a class documented to have broad‑spectrum antimicrobial activity . Procuring the pre‑chlorinated scaffold bypasses the need for late‑stage halogenation, simplifying synthetic routes to active pharmaceutical intermediates.

Quality-Sensitive Procurement

The combination of NLT 98 % purity and controlled 2–8 °C storage, certified under ISO quality systems, supports compliance with pharmaceutical development standards . This is especially relevant when the compound is stocked for GLP‑ or GMP‑aligned production, where lot‑to‑lot consistency and stability monitoring are mandatory.

Application
Selection Property
Validation Focus
Hit-to-Lead Chemistry
Pre-existing biological annotation
Dihydroorotase inhibition context review
Anti-Infective Agent Synthesis
Electrophilic 3‑chloro derivatisation handle
Amination route to cyclopenta[c]isoxazole‑3‑amines
Quality-Sensitive Procurement
High purity and controlled cold storage
Lot-to-lot consistency and stability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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